molecular formula C19H17ClN2S2 B2366445 (1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride CAS No. 1274948-07-0

(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride

Cat. No.: B2366445
CAS No.: 1274948-07-0
M. Wt: 372.93
InChI Key: YTMJJPWXGVSOPP-AYJQPYAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains two thiophen-2-yl groups, which are aromatic rings containing a sulfur atom . It also contains an inden-3-amine group, which is a type of aromatic amine. The presence of these groups could potentially give the compound interesting chemical properties.

Scientific Research Applications

Synthesis and Characterization

  • (1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride and its derivatives are synthesized for various scientific purposes. For instance, Gopi and Dhanaraju (2018) synthesized analogues involving thiophene-2-yl components for potential anti-diabetic and anti-inflammatory applications, characterized by FT-IR, NMR, mass spectroscopy, and elemental analysis (Gopi & Dhanaraju, 2018).
  • Ermiş and Durmuş (2020) conducted a study on novel thiophene-benzothiazole derivative azomethine compounds, which included thiophene-2-yl components, emphasizing their synthesis, spectroscopic characterization, and solvent effects on UV–Vis absorption (Ermiş & Durmuş, 2020).

Pharmaceutical and Biological Activities

  • Research by Patel and Patel (2017) focused on synthesizing derivatives involving thiophene-2-yl components, examining their antibacterial and antifungal activities against various bacterial and fungal strains (Patel & Patel, 2017).

Material Science and Chemical Properties

  • Variş et al. (2006) synthesized a mixture of isomers containing thiophene-2-yl components for producing soluble polymers, characterizing them for potential use in electrochromic devices (Variş et al., 2006).
  • The work by Amer et al. (1979) involved the condensation of compounds with thiophene-2-yl derivatives, exploring their potential in synthesizing various chemical compounds (Amer et al., 1979).

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(thiophen-2-ylmethylimino)inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S2.ClH/c1-2-8-17-16(7-1)18(20-12-14-5-3-9-22-14)11-19(17)21-13-15-6-4-10-23-15;/h1-11,20H,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAOGDUAQODTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC2=NCC3=CC=CS3)NCC4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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